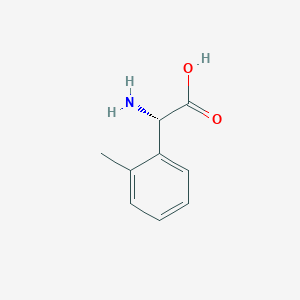

(S)-Amino-o-tolyl-acetic acid

Description

(S)-Amino-o-tolyl-acetic acid is a chiral amino acid derivative characterized by an ortho-methyl-substituted phenyl group attached to a central carbon bearing an amino group and a carboxylic acid moiety. Its molecular formula is C₉H₁₁NO₂, with a molecular weight of 177.19 g/mol (calculated). The compound’s stereospecific (S)-configuration is critical for applications in asymmetric synthesis and pharmaceutical intermediates, particularly in the development of peptidomimetics or enzyme inhibitors.

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-amino-2-(2-methylphenyl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-6-4-2-3-5-7(6)8(10)9(11)12/h2-5,8H,10H2,1H3,(H,11,12)/t8-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLYIRERUSAMCDQ-QMMMGPOBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CC=C1[C@@H](C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(S)-Amino-o-tolyl-acetic acid, a chiral amino acid derivative, has garnered interest due to its potential biological activities. This compound is structurally related to natural amino acids and exhibits unique properties that may influence various biochemical pathways. This article aims to explore the biological activity of this compound, summarizing research findings, case studies, and relevant data.

Chemical Structure and Properties

This compound is characterized by its amino group, carboxylic acid group, and an o-tolyl side chain. The molecular formula is with a molecular weight of approximately 165.19 g/mol. Its chiral nature allows for specific interactions with biological targets, which can lead to distinct pharmacological effects compared to its enantiomer, (R)-Amino-o-tolyl-acetic acid.

Comparison with Related Compounds

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| This compound | Chiral amino acid with o-tolyl side chain | Selective interaction with biological receptors |

| (R)-Amino-o-tolyl-acetic acid | Opposite chirality affecting biological activity | Potential neuroprotective effects |

| Phenylalanine | Aromatic amino acid with a phenyl side chain | Lacks the o-tolyl group; different properties |

Neuroprotective Effects

Research indicates that this compound may exhibit neuroprotective properties. Its structural similarity to natural amino acids suggests it could influence neurotransmitter systems. Preliminary studies have shown that this compound can modulate neurotransmitter release, which may have implications for treating neurodegenerative diseases.

Antimicrobial Activity

Another area of investigation is the antimicrobial activity of this compound. Studies have demonstrated that it can inhibit the growth of various bacterial strains. For instance, compounds similar in structure have shown effectiveness against Staphylococcus aureus and Escherichia coli, indicating potential applications in developing new antibiotics.

Case Studies

- Neuroprotection in Animal Models : A study involving animal models of neurodegeneration showed that this compound administration resulted in reduced neuronal loss and improved cognitive function. The mechanism was attributed to its ability to enhance synaptic plasticity and reduce oxidative stress.

- Antimicrobial Testing : In vitro tests revealed that this compound exhibited significant antibacterial activity against Gram-positive bacteria. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL against S. aureus.

- Receptor Interaction Studies : Binding affinity studies demonstrated that this compound interacts selectively with certain neurotransmitter receptors, suggesting its potential as a therapeutic agent in modulating synaptic transmission.

Synthesis and Characterization

The synthesis of this compound involves several steps, including the resolution of racemic mixtures and purification processes. Characterization techniques such as NMR spectroscopy and mass spectrometry have confirmed the purity and structural integrity of the synthesized compound.

Pharmacological Implications

The unique configuration of this compound allows it to exhibit distinct biochemical properties compared to other amino acids. Its potential applications in drug design are significant due to its ability to selectively interact with biological targets involved in neurotransmission and microbial inhibition.

Comparison with Similar Compounds

Structural Analogs and Derivatives

The compound is compared below with structurally related derivatives, focusing on substituent positions, functional groups, and physicochemical properties.

Table 1: Key Comparative Data

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Substituent Position | Functional Groups |

|---|---|---|---|---|---|

| (S)-Amino-o-tolyl-acetic acid | 532986-35-9* | C₉H₁₁NO₂ | 177.19 | Ortho-methyl | Amino, carboxylic acid |

| (S)-2-Amino-2-(p-tolyl)acetic acid | N/A | C₉H₁₁NO₂ | 177.19 | Para-methyl | Amino, carboxylic acid |

| Methyl 2-amino-2-phenylacetate hydrochloride | 13226-98-7 | C₉H₁₂ClNO₂ | 201.65 | Phenyl (no methyl) | Amino, ester, hydrochloride salt |

| {5-[(4-Methylphenyl)amino]-...thiazolidine}† | 1008380-11-7 | C₁₃H₁₃N₂O₄S | 293.32 | Para-methyl | Thiazolidinone, acetic acid |

*CAS corresponds to the methyl ester hydrochloride derivative of this compound . †Thiazolidinone derivative with a 4-methylphenyl group .

Key Differences and Implications

Substituent Position (Ortho vs. Para-substituted derivatives, such as (S)-2-Amino-2-(p-tolyl)acetic acid, often exhibit better crystallinity due to symmetric packing .

Functional Group Modifications: Ester Derivatives: Methyl esters (e.g., Methyl 2-amino-2-phenylacetate hydrochloride) enhance lipophilicity, improving membrane permeability but requiring hydrolysis for bioactivation. The hydrochloride salt form increases stability and solubility in aqueous media . Thiazolidinone Heterocycles: The compound from incorporates a thiazolidinone ring, a pharmacophore common in antidiabetic and anti-inflammatory agents. This modification significantly increases molecular weight and complexity, altering binding affinity to biological targets .

Biological and Synthetic Relevance: Phenyl vs. Tolyl Groups: Phenyl analogs (e.g., Methyl 2-amino-2-phenylacetate) lack the methyl group, reducing steric effects and electronic modulation. This may simplify synthetic routes but diminish target specificity. Chiral Specificity: The (S)-enantiomer of o-tolyl-acetic acid is crucial for interactions with chiral receptors or enzymes, whereas racemic mixtures could lead to reduced efficacy or off-target effects.

Q & A

Basic Research Questions

Q. What analytical techniques are most reliable for characterizing the enantiomeric purity of (S)-Amino-o-tolyl-acetic acid?

- Methodological Answer : Chiral chromatography (e.g., HPLC with a chiral stationary phase) is the gold standard for enantiomeric purity determination. Coupled with polarimetric analysis or circular dichroism (CD) spectroscopy, this approach quantifies optical activity and confirms stereochemical integrity. For validation, cross-reference retention times with (R)-enantiomer standards and report resolution factors (R > 1.5) to ensure baseline separation .

Q. How can researchers optimize the synthesis of this compound to minimize racemization?

- Methodological Answer : Racemization during synthesis is mitigated by controlling reaction temperature (e.g., <25°C for peptide couplings) and using non-polar solvents (e.g., dichloromethane) to stabilize the chiral center. Employ asymmetric catalysis (e.g., chiral auxiliaries or enzymes) and monitor intermediates via LC-MS. Post-synthesis, validate stereochemistry via X-ray crystallography or NOESY NMR to confirm spatial arrangement .

Q. What are the best practices for quantifying this compound in complex biological matrices?

- Methodological Answer : Use derivatization techniques (e.g., AccQ-Tag™ for amino acids) coupled with UPLC-MS/MS for enhanced sensitivity. Calibrate with isotopically labeled internal standards (e.g., ¹³C- or ¹⁵N-analogs) to correct for matrix effects. Validate recovery rates (85–115%) and limit of quantification (LOQ < 1 ng/mL) in spiked samples .

Advanced Research Questions

Q. How should researchers design experiments to resolve contradictions in spectroscopic data (e.g., NMR vs. IR) for this compound derivatives?

- Methodological Answer : Contradictions often arise from solvent interactions or conformational flexibility. Perform variable-temperature NMR to identify dynamic equilibria. Complement with computational modeling (DFT or MD simulations) to predict vibrational spectra (IR) and compare with experimental data. Cross-validate using X-ray diffraction for solid-state conformation .

Q. What statistical approaches are recommended for optimizing this compound’s bioavailability in pharmacokinetic studies?

- Methodological Answer : Use a response surface methodology (RSM) with a central composite design to evaluate factors like pH, solubility enhancers, and formulation excipients. Analyze data via ANOVA to identify significant interactions (p < 0.05). For in vivo studies, apply non-compartmental pharmacokinetic models (e.g., WinNonlin®) to calculate AUC and Cmax .

Q. How can researchers address batch-to-batch variability in this compound production for reproducible assays?

- Methodological Answer : Implement a quality-by-design (QbD) framework with critical process parameters (CPPs) such as reaction time, catalyst loading, and purification steps. Use multivariate analysis (e.g., PCA or PLS) to correlate CPPs with critical quality attributes (CQAs). Establish acceptance criteria (e.g., enantiomeric excess >98%) and validate via interlaboratory studies .

Data Presentation and Contradiction Analysis

Q. What strategies ensure robust interpretation of conflicting bioactivity data for this compound analogs?

- Methodological Answer : Apply falsification frameworks: (1) Replicate assays under standardized conditions (e.g., ATP-based viability tests for cytotoxicity), (2) Use orthogonal assays (e.g., SPR for binding affinity vs. functional cellular assays), and (3) Perform meta-analysis of published data to identify outliers. Report effect sizes with 95% confidence intervals to contextualize variability .

Q. How should researchers structure a manuscript to highlight the significance of this compound’s novel applications?

- Methodological Answer : Follow a hypothesis-driven narrative:

- Introduction : Link the compound’s chiral specificity to unmet biological targets (e.g., GPCR modulation).

- Results : Prioritize data showing dose-dependent effects or selectivity over off-targets. Use tables to compare IC50 values across analogs.

- Discussion : Address limitations (e.g., metabolic stability) and propose structure-activity relationship (SAR) models for future optimization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.